molecular formula C12H14O4 B2566273 Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate CAS No. 2112485-54-6

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

Cat. No.: B2566273
CAS No.: 2112485-54-6
M. Wt: 222.24
InChI Key: GOGPFFFBUGOIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a benzofuran ring, which is a fused aromatic ring system containing both benzene and furan rings. The compound also features an ethyl ester group and a hydroxy group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGPFFFBUGOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.